2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide
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Description
2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C22H20ClN3O3S and its molecular weight is 441.93. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of benzofuro[3,2-b]pyridine
Mode of Action
It is known that the compound is synthesized through an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This process leads to the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines .
Biological Activity
The compound 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is C27H23ClN3O5S, with a molecular weight of approximately 501.56 g/mol. The structure features a benzofuro-pyrimidine core linked to a thioacetamide group, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research focusing on polo-like kinase 1 (Plk1), a target in various cancers, revealed that modifications in the benzofuro-pyrimidine structure can enhance binding affinity and inhibitory activity against cancer cell proliferation. The IC50 values for related compounds were reported as low as 1.3 µM, indicating potent activity against cancer cell lines .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting antimicrobial effects. Compounds with similar thioacetamide functionalities have shown inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
- Anticancer Activity : A study evaluated the effects of a series of benzofuro-pyrimidine derivatives on human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 5 µM against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
- Antimicrobial Effects : In vitro studies assessed the antimicrobial efficacy of related thio compounds against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL, suggesting strong potential as antimicrobial agents .
Table 1: Biological Activity Overview
Activity Type | Compound Reference | IC50/MIC Values | Target Organism |
---|---|---|---|
Anticancer | Similar Derivative | 5 µM | MCF-7 (Breast Cancer) |
Antimicrobial | Related Thio Compound | 10 - 20 µg/mL | S. aureus, E. coli |
Table 2: Structural Comparison with Analogues
Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
---|---|---|---|
Benzofuro-Pyrimidine Derivative | C27H23ClN3O5S | 501.56 g/mol | Anticancer |
Thioacetamide Analogue | C21H18ClN3O3S | 427.9 g/mol | Antimicrobial |
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c1-2-3-12-26-21(28)20-19(14-8-4-7-11-17(14)29-20)25-22(26)30-13-18(27)24-16-10-6-5-9-15(16)23/h4-11H,2-3,12-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDAJLDUVKQCGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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